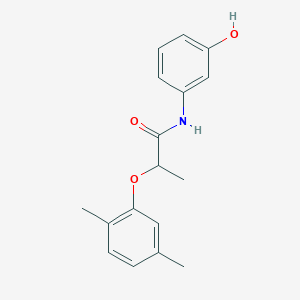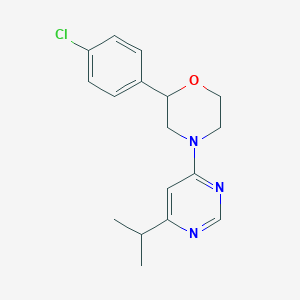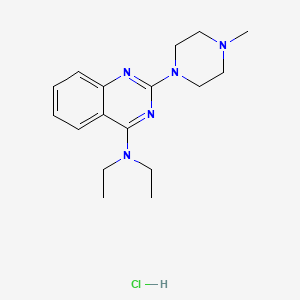
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports and fitness community as a performance-enhancing drug due to its ability to increase endurance and improve fat metabolism.
Wirkmechanismus
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and energy expenditure. Activation of PPARδ by 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue. This results in improved energy metabolism and increased endurance during exercise.
Biochemical and Physiological Effects
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide has been shown to increase endurance and improve exercise performance in animal models and human studies. It also improves lipid and glucose metabolism and reduces inflammation in obese and diabetic mice. In addition, it has been demonstrated to have anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. However, there is limited data on the long-term effects of 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide on human health.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to be administered orally, and its long half-life. However, it also has limitations, including its potential to cause liver toxicity and the lack of long-term safety data.
Zukünftige Richtungen
Future research on 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide should focus on its potential therapeutic applications for metabolic disorders and cardiovascular diseases. In addition, more studies are needed to determine the long-term effects of 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide on human health and to identify potential adverse effects. Furthermore, research should be conducted to identify new PPARδ agonists with improved safety profiles and therapeutic efficacy.
Conclusion
In conclusion, 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide is a synthetic compound that has potential therapeutic applications for metabolic disorders and cardiovascular diseases. It exerts its effects by activating PPARδ, a nuclear receptor that regulates lipid and glucose metabolism, inflammation, and energy expenditure. While 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide has several advantages for lab experiments, it also has limitations and potential adverse effects. Future research should focus on identifying new PPARδ agonists with improved safety profiles and therapeutic efficacy.
Synthesemethoden
The synthesis of 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide involves several steps, starting from the reaction of 2,5-dimethylphenol with chloromethylpropanoic acid to form 2-(2,5-dimethylphenoxy)propanoic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-hydroxyaniline to yield 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide has been extensively studied in preclinical animal models and in vitro assays. It has been shown to improve glucose tolerance, reduce insulin resistance, and increase fatty acid oxidation in obese and diabetic mice. In addition, it has been demonstrated to improve exercise endurance and increase oxygen consumption in rats. These findings suggest that 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide has potential therapeutic applications for metabolic disorders and cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-7-8-12(2)16(9-11)21-13(3)17(20)18-14-5-4-6-15(19)10-14/h4-10,13,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBRTTOXZHRQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzodioxol-5-yl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378081.png)
![5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde](/img/structure/B5378094.png)

![N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5378105.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5378113.png)
![3-[5-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5378121.png)
![8-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5378137.png)

![3-[(dimethylamino)methyl]-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinol](/img/structure/B5378163.png)
![1,1'-(1,4-phenylene)bis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B5378169.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-mesitylacetamide](/img/structure/B5378173.png)
![methyl 7-chloro-4-(4-methylphenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B5378177.png)
![2-tert-butyl-6-[2-(ethylthio)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5378178.png)